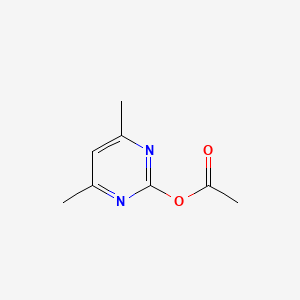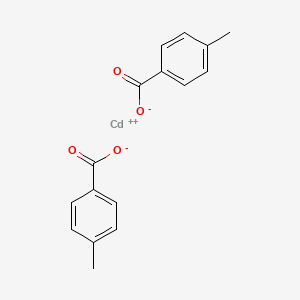
Benzoic acid, 4-methyl-, cadmium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-methyl-, cadmium salt is a chemical compound formed by the reaction of 4-methylbenzoic acid with cadmium. This compound is part of the broader class of cadmium carboxylates, which are known for their unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-methyl-, cadmium salt typically involves the reaction of 4-methylbenzoic acid with a cadmium salt, such as cadmium chloride. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in reactors where 4-methylbenzoic acid is reacted with cadmium salts. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-methyl-, cadmium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions may produce various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-methyl-, cadmium salt has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and coordination polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of materials with specific properties, such as luminescent materials and catalysts.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-methyl-, cadmium salt involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to benzoic acid, 4-methyl-, cadmium salt include other cadmium carboxylates, such as cadmium acetate and cadmium benzoate. These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other cadmium carboxylates. Its unique combination of 4-methylbenzoic acid and cadmium makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
2420-97-5 |
|---|---|
Fórmula molecular |
C16H14CdO4 |
Peso molecular |
382.69 g/mol |
Nombre IUPAC |
cadmium(2+);4-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Cd/c2*1-6-2-4-7(5-3-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
DZGHNHGQBNTDOP-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)[O-].CC1=CC=C(C=C1)C(=O)[O-].[Cd+2] |
Números CAS relacionados |
99-94-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


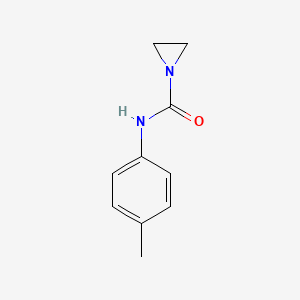
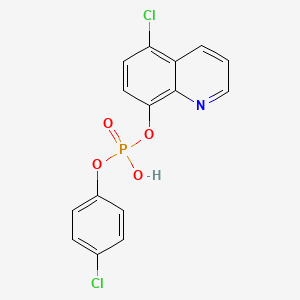
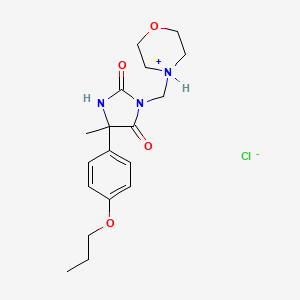
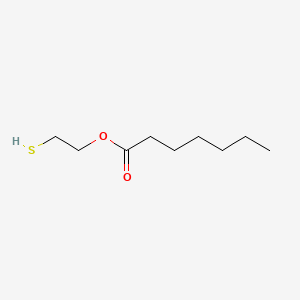
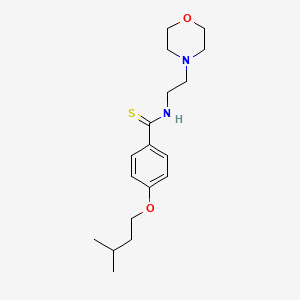
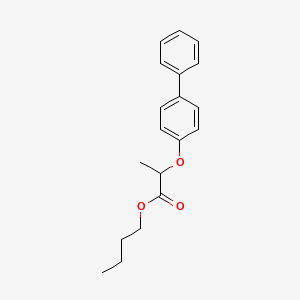
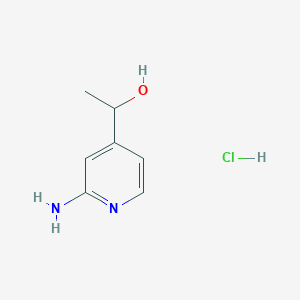
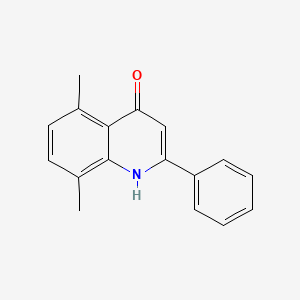
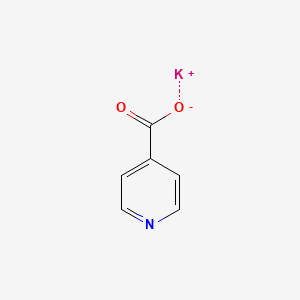
![(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one](/img/structure/B13790250.png)
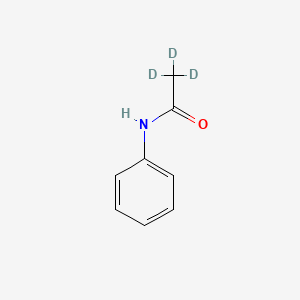
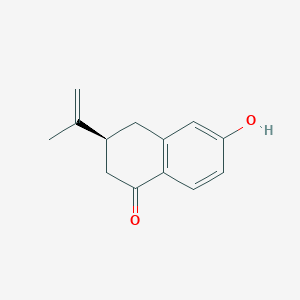
![2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B13790264.png)
